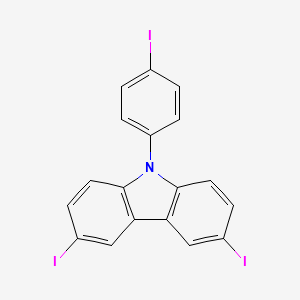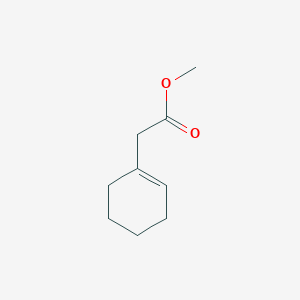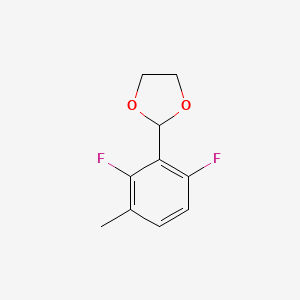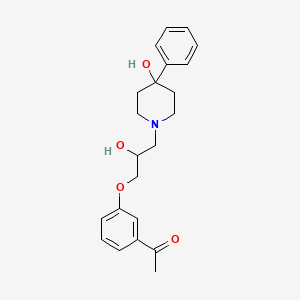
3'-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and an acetophenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone typically involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Acetophenone Moiety: The acetophenone moiety is attached through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding to the target sites and modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy-3’,5’-dimethylacetophenone: Similar in structure but lacks the piperidine ring.
4-Hydroxyacetophenone: A simpler compound with only a hydroxyl group and an acetophenone moiety.
Phenylpiperidine derivatives: Compounds with a piperidine ring and a phenyl group but different substituents.
Uniqueness
3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63990-72-7 |
|---|---|
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[3-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H27NO4/c1-17(24)18-6-5-9-21(14-18)27-16-20(25)15-23-12-10-22(26,11-13-23)19-7-3-2-4-8-19/h2-9,14,20,25-26H,10-13,15-16H2,1H3 |
InChI Key |
TWUSOZWGHHLYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(CN2CCC(CC2)(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


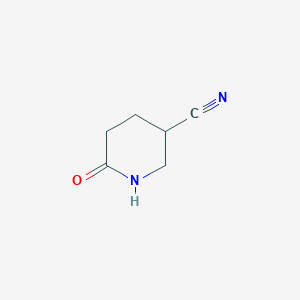
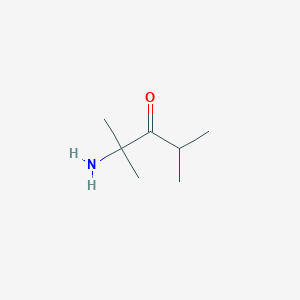

![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)
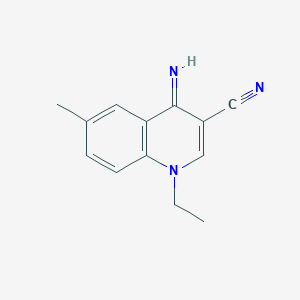
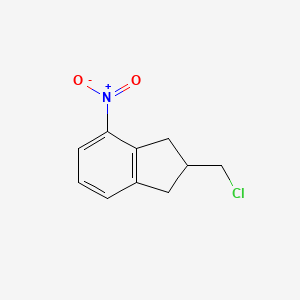
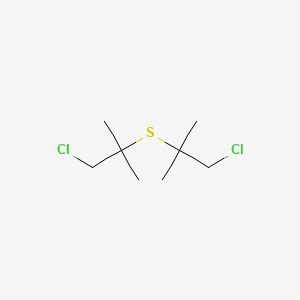
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)

